![molecular formula C16H12Cl2N2O2 B2717361 2,5-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 1351590-79-8](/img/structure/B2717361.png)
2,5-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
The compound “2,5-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is an organic compound that contains a benzamide group (a carboxamide derivative of benzoic acid), a dichlorobenzene group (a benzene ring with two chlorine atoms), and a tetrahydroisoquinoline group (a type of isoquinoline with four hydrogen atoms). These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzamide and dichlorobenzene groups attached to the tetrahydroisoquinoline group. The exact structure would depend on the positions of these groups on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure, the positions of the functional groups, and the presence of any chiral centers. These could affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Modifications
- Research has explored the synthesis of condensed triazines and triazoles, where N-(Dichlormethylene)benzamide reacts with aminoquinoline and other derivatives, leading to the formation of N-benzoylguanidine derivatives and condensed oxo-s-triazines. These compounds are essential in studying the chemical properties and reactivity of dichloro benzamide derivatives, including the compound of interest (Reimlinger et al., 1976).
- A method for the sp3 C-H bond arylation of tetrahydroisoquinolines and isochromans via 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidation under mild conditions has been developed. This process facilitates the synthesis of complex organic compounds that could serve as intermediates in pharmaceutical synthesis (Muramatsu et al., 2013).
Potential Antipsychotic Agents
- The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents have been studied. These compounds, including various analogues of the specified chemical structure, were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. This research highlights the therapeutic potential of structurally related compounds (Norman et al., 1996).
Synthesis of Polycyclic Amides
- A high-yield synthesis methodology for isoquinolones from benzamides and alkynes via oxidative ortho C-H activation has been developed. This method, which uses Ag(2)CO(3) and RhCp*Cl(2), allows for the synthesis of complex polycyclic amides, demonstrating the utility of benzamide derivatives in creating pharmacologically relevant structures (Song et al., 2010).
Development of Novel Anticonvulsants
- An efficient manufacturing route to a novel anticonvulsant, which begins with dichlorination of isoquinoline followed by several chemical transformations, has been described. This research underscores the significance of isoquinoline derivatives in the development of new therapeutic agents (Walker et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-dichloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-10-2-4-14(18)13(7-10)16(22)20-11-3-1-9-5-6-19-15(21)12(9)8-11/h1-4,7-8H,5-6H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIDLTGBNMVNEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide |
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